molecular formula C10H17N3 B13012708 N1-(3-Aminopropyl)-4-methylbenzene-1,2-diamine

N1-(3-Aminopropyl)-4-methylbenzene-1,2-diamine

Cat. No.: B13012708
M. Wt: 179.26 g/mol
InChI Key: INBBBBZSEOKFSF-UHFFFAOYSA-N
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Description

N1-(3-Aminopropyl)-4-methylbenzene-1,2-diamine is an organic compound that belongs to the class of polyamines Polyamines are small, positively charged molecules that play crucial roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-Aminopropyl)-4-methylbenzene-1,2-diamine typically involves the reaction of 4-methylbenzene-1,2-diamine with 3-chloropropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(3-Aminopropyl)-4-methylbenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N1-(3-Aminopropyl)-4-methylbenzene-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its role in cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential in drug development, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(3-Aminopropyl)-4-methylbenzene-1,2-diamine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may act as an inhibitor or activator of certain enzymes, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

N1-(3-Aminopropyl)-4-methylbenzene-1,2-diamine can be compared with other similar polyamines, such as:

    Spermidine: N1-(3-aminopropyl)butane-1,4-diamine, which is involved in cellular growth and differentiation.

    Spermine: N,N-bis(3-aminopropyl)butane-1,4-diamine, known for its role in stabilizing DNA and protecting against oxidative damage.

    Putrescine: 1,4-butanediamine, which is a precursor to other polyamines and plays a role in cell proliferation.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

1-N-(3-aminopropyl)-4-methylbenzene-1,2-diamine

InChI

InChI=1S/C10H17N3/c1-8-3-4-10(9(12)7-8)13-6-2-5-11/h3-4,7,13H,2,5-6,11-12H2,1H3

InChI Key

INBBBBZSEOKFSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCCCN)N

Origin of Product

United States

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